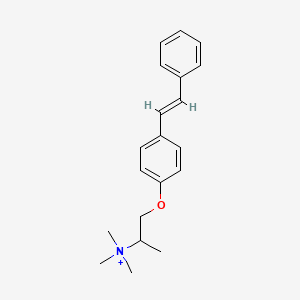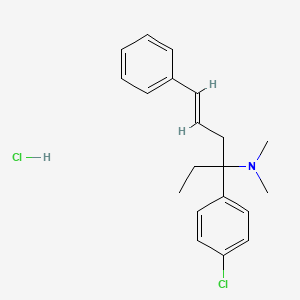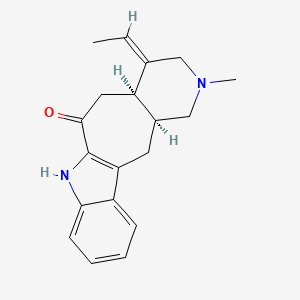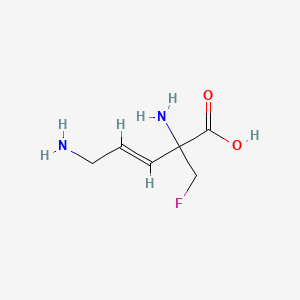![molecular formula C11H21NO10S3 B1234451 omega-[(Methylsulfinyl)alkyl]glucosinolic acid](/img/structure/B1234451.png)
omega-[(Methylsulfinyl)alkyl]glucosinolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Omega-[(methylsulfinyl)alkyl]glucosinolic acid is an alkylglucosinolic acid in which the alkyl substituent can be any omega-(methylsulfanyl)alkyl group. It is an alkylglucosinolic acid and a sulfoxide. It is a conjugate acid of an omega-[(methylsulfinyl)alkyl]glucosinolate.
Applications De Recherche Scientifique
Purification and Isolation
Omega-[(methylsulfinyl)alkyl] glucosinolic acid and its related compounds, such as 1-isothiocyanato-3-(methylsulfinyl)propane and 4-(methylsulfinyl)butanenitrile, can be isolated from various plants like broccoli and Lesquerella fendieri. Methods involving solvent extraction and chromatography are used for purification, essential for studying their biological effects (Kore, Spencer, & Wallig, 1993).
Biosynthesis and Enzymatic Reactions
Studies have shown the enzymatic processes involved in the biosynthesis of these compounds. For instance, the 2-oxo acid derived from methionine condenses with acetyl-CoA in the presence of a specific enzyme, leading to the formation of aliphatic glucosinolates (Falk et al., 2004). Additionally, flavin-containing monooxygenases have been identified as key enzymes in converting methylthioalkyl glucosinolates to methylsulfinylalkyl glucosinolates (Kong et al., 2016).
Genetic and Evolutionary Studies
Research in Arabidopsis thaliana has revealed the genetic basis for the biosynthesis of these glucosinolates. Gene duplications and variations, such as in the AOP2 and AOP3 genes, lead to different glucosinolate profiles, impacting plant defense and interactions (Kliebenstein et al., 2001).
Biological Activities and Applications
These compounds show a range of biological activities. For example, sulforaphane, a derivative, exhibits antioxidant, antimicrobial, anticancer, and neuroprotective properties, highlighting its potential in disease prevention and treatment (Kim & Park, 2016).
Propriétés
Formule moléculaire |
C11H21NO10S3 |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-4-methylsulfinyl-N-sulfooxybutanimidothioate |
InChI |
InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/b12-7-/t6-,8-,9+,10-,11+,24?/m1/s1 |
Clé InChI |
PHYYADMVYQURSX-XEAHXTBRSA-N |
SMILES isomérique |
CS(=O)CCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
SMILES canonique |
CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Synonymes |
glucoiberin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1-bis(pyridin-2-ylmethyl)-3-[(Z)-pyridin-2-ylmethylideneamino]thiourea](/img/structure/B1234369.png)


![4-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid](/img/structure/B1234373.png)



![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1234379.png)




![(3'R,4S,5'S,6S,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',24-dihydroxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1234389.png)
